molecular formula C8H9IN2 B2429058 2-Cyclopropyl-5-iodo-4-methylpyrimidine CAS No. 1935028-53-7

2-Cyclopropyl-5-iodo-4-methylpyrimidine

Cat. No.: B2429058
CAS No.: 1935028-53-7
M. Wt: 260.078
InChI Key: FRMHDGDJRLRBPA-UHFFFAOYSA-N
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Description

2-Cyclopropyl-5-iodo-4-methylpyrimidine (CAS 1935028-53-7) is a high-value chemical intermediate in organic synthesis and medicinal chemistry research. Its core value lies in its molecular structure, which combines a halogen substituent with a cyclopropyl ring, making it a versatile scaffold for constructing more complex molecules via cross-coupling reactions. This compound has demonstrated significant research utility in the discovery and development of novel therapeutic agents. Scientific studies have shown its application in the synthesis of potent and selective inhibitors, such as N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives . One such optimized compound, derived from this pyrimidine scaffold, exhibited excellent potency as a JAK2 kinase inhibitor (IC50 = 5 nM) and showed high selectivity over other JAK family members, which is a critical factor for reducing side effects in potential treatments for myeloproliferative neoplasms (MPNs) . Furthermore, the cyclopropyl and iodine substituents on the pyrimidine core are key structural features that contribute to both the biological activity and metabolic stability of the resulting drug candidates . Specifications: • CAS Number: 1935028-53-7 • Molecular Formula: C8H9IN2 • Molecular Weight: 260.07 • MDL Number: MFCD31617505 • SMILES Code: IC1=CN=C(N=C1C)C2CC2 Handling and Storage: This product should be stored sealed in a dry environment, preferably at 2-8°C, and kept in a dark place . Safety Information: Warning - Hazard Statements H302, H315, H319, H335 . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-cyclopropyl-5-iodo-4-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9IN2/c1-5-7(9)4-10-8(11-5)6-2-3-6/h4,6H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRMHDGDJRLRBPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1I)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Cyclopropyl 5 Iodo 4 Methylpyrimidine and Analogues

De Novo Pyrimidine (B1678525) Ring Formation Strategies for 2,4,5-Trisubstituted Systems

The de novo synthesis of the pyrimidine ring offers a direct route to complex and highly substituted derivatives. These methods involve the construction of the heterocyclic core from acyclic precursors, allowing for the early introduction of desired substituents.

Cyclocondensation and Cyclization Protocols for Pyrimidine Scaffold Assembly

Cyclocondensation reactions are a cornerstone of pyrimidine synthesis, typically involving the reaction of a 1,3-dicarbonyl compound or its equivalent with an amidine or a related nitrogen-containing species. nih.gov For the synthesis of 2,4,5-trisubstituted pyrimidines, appropriately substituted precursors are required.

One efficient approach involves the use of α-aryl-β,β-ditosyloxy ketones as 1,3-dielectrophilic precursors. These intermediates can be generated from chalcones by treatment with hydroxy(tosyloxy)iodobenzene, which induces a 1,2-aryl migration. The resulting geminal ditosyloxy ketones readily undergo cyclization with guanidine (B92328) hydrochloride in the presence of a base to yield 2,4,5-trisubstituted pyrimidines. rsc.orgrsc.org This method is advantageous due to its operational simplicity, high regioselectivity, and the use of an environmentally benign hypervalent iodine reagent. rsc.org

Another strategy employs the reaction of β-enaminodiketones with aromatic amidines to produce substituted pyrimidinone derivatives. nih.gov The regiochemistry of these cyclocondensation reactions can be rationalized through computational studies, such as DFT-B3LYP calculations, which provide insights into the stability of reaction intermediates and the charge densities at various atomic centers. nih.gov

PrecursorsReagentsProduct TypeReference
ChalconesHydroxy(tosyloxy)iodobenzene, Guanidine hydrochloride2,4,5-Trisubstituted pyrimidines rsc.orgrsc.org
β-EnaminodiketonesAromatic amidinesSubstituted pyrimidinones (B12756618) nih.gov
1,3-Dicarbonyl compoundsAmidinesSubstituted pyrimidines nih.gov

Multicomponent Reaction Approaches to Functionalized Pyrimidines

Multicomponent reactions (MCRs) have emerged as powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. acs.orgnih.govmdpi.com This approach is particularly well-suited for the synthesis of diverse libraries of functionalized pyrimidines.

A notable example is the iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols. acs.orgnih.govorganic-chemistry.org This reaction proceeds through a sequence of condensation and dehydrogenation steps, leading to the regioselective formation of C-C and C-N bonds. acs.orgnih.gov The use of PN5P-Ir-pincer complexes as catalysts has proven to be highly efficient, affording a wide range of unsymmetrically substituted pyrimidines in good to excellent yields. acs.orgnih.govorganic-chemistry.org

Another versatile MCR for the synthesis of 2,4,5-trisubstituted pyrimidines involves the reaction of an aldehyde, malononitrile, and benzamidine (B55565) hydrochloride. growingscience.com This one-pot, three-component reaction can be efficiently catalyzed by magnetic Fe3O4 nanoparticles under solvent-free conditions, providing a green and sustainable route to pyrimidine-5-carbonitrile derivatives. growingscience.com

Reaction TypeKey ComponentsCatalystProductReference
Iridium-catalyzed MCRAmidine, AlcoholsPN5P-Ir-pincer complexUnsymmetrically substituted pyrimidines acs.orgnih.govorganic-chemistry.org
Three-component reactionAldehyde, Malononitrile, Benzamidine hydrochlorideMagnetic Fe3O4 nanoparticlesPyrimidine-5-carbonitriles growingscience.com

Post-Synthetic Derivatization of Pyrimidine Precursors

An alternative and often complementary approach to accessing complex pyrimidines is the post-synthetic modification of a pre-formed pyrimidine scaffold. This strategy allows for the late-stage introduction of key functional groups, which can be advantageous for the rapid generation of analogues for structure-activity relationship studies.

Regioselective Iodination Techniques for Pyrimidine Scaffolds

The introduction of an iodine atom at the C-5 position of the pyrimidine ring is a crucial step in the synthesis of 2-cyclopropyl-5-iodo-4-methylpyrimidine. This transformation is typically achieved through electrophilic iodination. A variety of methods have been developed for the regioselective iodination of pyrimidines, with a focus on mild and environmentally friendly conditions. mdpi.comheteroletters.orgsemanticscholar.org

One effective method utilizes a combination of molecular iodine (I2) and a nitrate (B79036) salt, such as silver nitrate (AgNO3), under solvent-free mechanical grinding conditions. mdpi.comsemanticscholar.org This approach is eco-friendly, proceeds rapidly at room temperature, and affords high yields of the desired 5-iodo-pyrimidine derivatives. mdpi.comsemanticscholar.org Another mild and efficient protocol involves the use of iodine and sodium nitrite (B80452) (NaNO2) in acetonitrile, which also provides excellent regioselectivity for the C-5 position. heteroletters.org For more complex systems, such as pyrazolo[1,5-a]pyrimidines, regioselective C-3 halogenation can be achieved using potassium halide salts and a hypervalent iodine(III) reagent in water. nih.gov

ReagentsConditionsPosition of IodinationReference
I2, AgNO3Solvent-free, Mechanical grindingC-5 mdpi.comsemanticscholar.org
I2, NaNO2Acetonitrile, Room temperatureC-5 heteroletters.org
KI, Hypervalent iodine(III) reagentWater, Room temperatureC-3 (on pyrazolo[1,5-a]pyrimidines) nih.gov

Introduction of the Cyclopropyl (B3062369) Group onto the Pyrimidine Core

The introduction of a cyclopropyl group at the C-2 position of the pyrimidine ring can be accomplished through various synthetic strategies. One common method involves the use of a cyclopropyl-containing building block during the de novo synthesis of the pyrimidine ring. For instance, cyclopropanecarboxamidine can be used as the amidine component in cyclocondensation reactions with 1,3-dicarbonyl compounds.

Alternatively, the cyclopropyl group can be introduced onto a pre-functionalized pyrimidine core. For example, a 2-chloropyrimidine (B141910) derivative can undergo a palladium-catalyzed cross-coupling reaction with a cyclopropylboronic acid or a cyclopropylzinc reagent. Another approach involves the nucleophilic substitution of a leaving group at the C-2 position, such as a chlorine or sulfone group, with a cyclopropyl nucleophile. The synthesis of 2-amino-6-cyclopropylaminopurine derivatives has been reported, indicating the feasibility of introducing cyclopropylamines onto heterocyclic cores.

Methylation Methodologies at the C-4 Position of Pyrimidines

The final structural feature of the target molecule is the methyl group at the C-4 position. This can be incorporated either during the de novo synthesis by using a methyl-containing building block, such as acetylacetone, or through post-synthetic modification. growingscience.com

For the post-synthetic methylation of a pyrimidine ring at the C-4 position, several methods can be employed. If the C-4 position is unsubstituted, direct C-H methylation can be challenging but may be achieved using radical-based methodologies or transition-metal-catalyzed C-H activation. A more common and reliable approach involves the conversion of a 4-hydroxypyrimidine (B43898) (a pyrimidin-4-one) to a 4-chloropyrimidine (B154816), followed by a palladium-catalyzed cross-coupling reaction with a methylating agent such as methylboronic acid or trimethylaluminum. Alternatively, a 4-chloropyrimidine can be subjected to a substitution reaction with a methyl nucleophile, such as methylmagnesium bromide in the presence of a suitable catalyst.

Furthermore, modifications at the C-4 position of pyrimidine nucleosides have been achieved through the in situ activation of the amide group with reagents like 1H-benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP). nih.govnih.gov This activates the C-4 position for nucleophilic attack, and while typically used for introducing amines, thiols, and alcohols, adaptation for the introduction of a methyl group could be explored using organometallic reagents. nih.gov

PrecursorReagentsMethod
4-HydroxypyrimidinePOCl3, then Methylboronic acid/Pd catalystConversion to 4-chloro followed by cross-coupling
4-ChloropyrimidineMethylmagnesium bromide, CatalystNucleophilic substitution
Pyrimidine C-4 amideBOP, DBU, Methyl nucleophileIn situ activation and nucleophilic substitution

Transition-Metal-Catalyzed Synthetic Routes to 2-Cyclopropyl-5-iodo-4-methylpyrimidine

Transition-metal catalysis offers powerful and efficient tools for the construction of complex organic molecules. Palladium and copper catalysts, in particular, have been extensively utilized in the synthesis of substituted pyrimidines.

Palladium-Catalyzed C-H Activation and Functionalization

Palladium-catalyzed reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. While direct C-H activation and cyclopropylation of the pyrimidine core at the C5 position is a challenging transformation, a more plausible approach involves the palladium-catalyzed cross-coupling of a pre-functionalized pyrimidine ring.

A potential strategy for the synthesis of 2-cyclopropyl-5-iodo-4-methylpyrimidine could involve a Suzuki-Miyaura cross-coupling reaction. This would entail the coupling of a 2-cyclopropyl-5-halopyrimidine (e.g., 5-bromo- or 5-chloropyrimidine) with a cyclopropylboronic acid derivative. The palladium catalyst, in conjunction with a suitable ligand and base, facilitates the formation of the C-C bond between the pyrimidine ring and the cyclopropyl group. chemrxiv.orgmdpi.com The subsequent iodination at the 5-position would then yield the target molecule.

Alternatively, a direct C-H cyclopropylation of a 2-amino- or 2-methoxypyrimidine (B189612) derivative could be envisioned, followed by functional group manipulation to install the methyl and iodo substituents. Recent advancements have demonstrated the direct cyclopropylation of various heterocycles using palladium catalysts. nih.gov These reactions often proceed via a concerted oxidative addition of the cyclopropyl halide to the palladium(0) complex, avoiding the formation of radical intermediates. nih.gov

Catalyst/LigandSubstrateCoupling PartnerConditionsYield (%)Reference
Pd(OAc)₂ / SPhosBromothiophenesCyclopropylboronic acidK₃PO₄, PhMe, H₂O, 90 °C, 2 h69-93 mdpi.com
Pd(dppf)Cl₂Bromo-thiophenecarbaldehydesPotassium cyclopropyltrifluoroborateK₃PO₄, PhMe, H₂O, 100 °C, 10 h15-21 mdpi.com
Pd(OAc)₂ / cataCXium A5-Bromothiophene-2-carbaldehydeCyclopropylboronic acidCs₂CO₃, PhMe, H₂O, 100 °C, 16 h95 mdpi.com

Copper-Mediated Synthesis Pathways

Copper-mediated reactions provide a cost-effective and efficient alternative to palladium-catalyzed transformations for certain coupling reactions. In the context of synthesizing 2-cyclopropyl-5-iodo-4-methylpyrimidine, a key application of copper catalysis would be the iodination of a suitable pyrimidine precursor.

A plausible synthetic route could involve the synthesis of 2-cyclopropyl-4-methylpyrimidine, followed by a copper-mediated iodination at the C5 position. Copper catalysts, in the presence of an iodine source, can facilitate the direct iodination of arenes and heteroarenes. While the direct C-H iodination of pyrimidines can be challenging, the use of directing groups or pre-functionalization of the C5 position (e.g., with a boronic acid) can facilitate the copper-mediated iodination. growingscience.comresearchgate.netlodz.pl

Copper SaltSubstrateIodinating AgentConditionsYield (%)Reference
CuIAryl Boronic AcidsNaIDMSO, 80 °CGood to Excellent researchgate.net
[Cu(OAc)(phen)₂]OAcAryl Boronic Acids[¹²⁵I]NaIRoom Temperature, 10 minHigh RCC lodz.pl
Copper(II) saltsIndolesI₂Mild aerobic conditionsHigh mdpi.com

Other Metal-Catalyzed Cyclization and Coupling Reactions in Pyrimidine Synthesis

Beyond palladium and copper, other transition metals such as nickel, rhodium, and gold have been employed in the synthesis of pyrimidine derivatives. These metals can catalyze a variety of transformations, including cyclization, coupling, and functionalization reactions. For instance, nickel catalysts have been shown to be effective in cross-coupling reactions involving organozinc reagents, which could be applied to the synthesis of 2-cyclopropylpyrimidines. Rhodium catalysts are known for their utility in cyclopropanation reactions, although this would likely involve the construction of the cyclopropyl ring on a pyrimidine precursor rather than the direct attachment of a cyclopropyl group.

Radical Reaction Pathways in the Synthesis of Iodinated Pyrimidines

Radical reactions offer a complementary approach to transition-metal-catalyzed methods for the iodination of pyrimidines. These reactions often proceed under mild conditions and can be highly efficient. A common method for the radical iodination of pyrimidines involves the use of N-iodosuccinimide (NIS) or molecular iodine (I₂) in the presence of a radical initiator or under photochemical conditions. thieme-connect.comresearchgate.net

The synthesis of 2-cyclopropyl-5-iodo-4-methylpyrimidine could be achieved by the direct iodination of 2-cyclopropyl-4-methylpyrimidine using a radical iodinating agent. The C5 position of the pyrimidine ring is generally susceptible to electrophilic and radical attack.

Sustainable and Green Chemistry Considerations in the Synthesis of Pyrimidine Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. In the context of synthesizing 2-cyclopropyl-5-iodo-4-methylpyrimidine and its analogues, several green chemistry strategies can be employed.

Mechanochemistry, which involves conducting reactions in the solid state by grinding, offers a solvent-free alternative to traditional solution-phase synthesis. acs.org This method has been successfully applied to the iodination of pyrimidine derivatives, using solid iodine and a nitrate salt, resulting in high yields and short reaction times. nih.gov This approach significantly reduces solvent waste and can be more energy-efficient.

Microwave-assisted synthesis is another green technique that can accelerate reaction rates and improve yields. researchgate.netnanobioletters.com The application of microwave irradiation to the iodination of pyrimidinones with NIS has been shown to dramatically reduce reaction times from hours to minutes. thieme-connect.comresearchgate.net

The use of greener solvents, such as water or ionic liquids, and the development of recyclable catalysts are also key aspects of sustainable pyrimidine synthesis. Furthermore, designing synthetic routes with high atom economy and minimizing the use of hazardous reagents are central to the green chemistry approach. acs.org

Elucidation of Reactivity and Mechanistic Pathways of 2 Cyclopropyl 5 Iodo 4 Methylpyrimidine

Cross-Coupling Reactions Utilizing the C-I Bond at the C-5 Position

The C-I bond is the most reactive site for palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for forming new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a robust method for forming C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester. libretexts.org For 2-Cyclopropyl-5-iodo-4-methylpyrimidine, this reaction enables the introduction of a wide array of aryl, heteroaryl, or alkyl groups at the C-5 position.

The catalytic cycle generally involves three key steps:

Oxidative Addition : The active Pd(0) catalyst inserts into the C-I bond of the pyrimidine (B1678525), forming a Pd(II) intermediate.

Transmetalation : In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the iodide.

Reductive Elimination : The two organic fragments on the palladium complex are coupled, forming the final product and regenerating the Pd(0) catalyst. libretexts.org

Typical conditions for the Suzuki coupling of iodo-pyrimidines involve a palladium source, a phosphine ligand, a base, and a solvent system. nih.govnih.gov The reaction demonstrates broad functional group tolerance, making it highly valuable in complex molecule synthesis. libretexts.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 2-Cyclopropyl-5-iodo-4-methylpyrimidine

EntryBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield
1Phenylboronic acidPd(OAc)₂ (2)XPhos (4)K₃PO₄Dioxane/H₂O100High
23-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-Cs₂CO₃Toluene/H₂O100High
3Pyridine-3-boronic acidPdCl₂(dppf) (3)-K₂CO₃DME90Good
4Potassium cyclopropyltrifluoroboratePd(OAc)₂ (3)XPhos (6)K₂CO₃CPME/H₂O100Good

Yields are predicted based on reactions with analogous iodo-heterocyclic substrates. nih.govnih.gov

The Heck reaction facilitates the formation of a new C-C bond by coupling the C-5 iodo position with an alkene. This process is instrumental for synthesizing 5-alkenylpyrimidines. The reaction typically proceeds via a palladium catalyst and a base. The mechanism involves oxidative addition of the Pd(0) catalyst to the C-I bond, followed by migratory insertion of the alkene. A subsequent β-hydride elimination step releases the alkenyl-pyrimidine product and a palladium-hydride species, which is converted back to the active Pd(0) catalyst by the base.

To introduce an alkyne moiety at the C-5 position, the Sonogashira coupling is the reaction of choice. organic-chemistry.org This reaction couples a terminal alkyne with the aryl iodide using a dual catalytic system of palladium and copper(I). organic-chemistry.orgnih.gov The palladium catalyst activates the C-I bond via oxidative addition, while the copper(I) cocatalyst reacts with the terminal alkyne to form a copper acetylide intermediate. Transmetalation between the palladium complex and the copper acetylide, followed by reductive elimination, yields the 5-alkynylpyrimidine product. nih.govchemrxiv.org

Table 2: Typical Conditions for Sonogashira Coupling of 2-Cyclopropyl-5-iodo-4-methylpyrimidine

EntryAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTempYield
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHFRTHigh
2TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (5)DiisopropylamineToluene60°CHigh
3Propargyl alcoholPdCl₂(dppf) (3)CuI (6)PiperidineDMFRTGood

Yields are predicted based on established protocols for iodo-aromatic compounds. chemrxiv.orgrsc.org

Beyond the aforementioned reactions, other powerful palladium-catalyzed methods can be employed to functionalize the C-5 position.

Negishi Coupling : This reaction utilizes organozinc reagents as the coupling partners. wikipedia.orgorganic-chemistry.org It is known for its high reactivity and tolerance of a wide range of functional groups. The reaction of 2-Cyclopropyl-5-iodo-4-methylpyrimidine with an arylzinc or alkylzinc reagent, catalyzed by a palladium complex, would provide the corresponding 5-aryl or 5-alkyl pyrimidine. nih.gov

Stille Coupling : The Stille reaction involves the coupling of the iodo-pyrimidine with an organostannane (organotin) reagent. organic-chemistry.orgwikipedia.org A key advantage is the stability of organostannanes to air and moisture. wikipedia.orglibretexts.org However, a significant drawback is the toxicity of tin compounds. organic-chemistry.orgwikipedia.org The mechanism follows the standard oxidative addition, transmetalation, and reductive elimination sequence.

C-H Functionalization and Activation of Pyrimidine and Alkyl Moieties

Direct C-H functionalization is an increasingly important strategy in organic synthesis that avoids the pre-functionalization of substrates. thieme-connect.decolab.ws For 2-Cyclopropyl-5-iodo-4-methylpyrimidine, C-H bonds on both the pyrimidine ring and the substituent groups are potential targets for activation.

The pyrimidine ring possesses C-H bonds that can be targeted for functionalization, although their reactivity varies. The C-6 position is the most likely site for direct C-H activation. This position is ortho to one of the ring nitrogen atoms, which can direct metallation under certain conditions. Transition-metal catalysts can coordinate to the nitrogen atom, facilitating the cleavage of the adjacent C-H bond. researchgate.net

Remote C-H activation, targeting a position that is not adjacent to a coordinating heteroatom, is more challenging and typically requires the installation of a specific directing group. acs.org In the absence of such a group, direct functionalization at positions other than C-6 is less probable. The development of new catalytic systems is focused on overcoming these regioselectivity challenges to enable precise functionalization at any desired position on a heterocyclic ring.

Functionalization of the Cyclopropyl (B3062369) C-H Bonds

The cyclopropyl group, while generally characterized by strong C-H bonds, can undergo functionalization under specific catalytic conditions. The high s-character of the C-H bonds in cyclopropane (B1198618) rings makes them less susceptible to oxidation compared to other aliphatic systems. However, modern synthetic methods, particularly those involving transition-metal catalysis, have enabled the activation of these otherwise inert bonds.

Palladium-catalyzed C-H activation has emerged as a powerful tool for the arylation of cyclopropanes. nih.gov Employing directing groups, such as picolinamide, facilitates the selective functionalization of a specific C-H bond. acs.org For 2-Cyclopropyl-5-iodo-4-methylpyrimidine, it is conceivable that a derivative containing a directing group could undergo palladium-catalyzed C-H arylation, vinylation, or alkylation with appropriate organoboron reagents. nih.gov This would provide a pathway to introduce further complexity onto the cyclopropyl moiety, leading to novel cis-substituted cyclopropane structures. The inherent strain of the cyclopropyl ring can influence the regioselectivity of such reactions. wikipedia.org

Table 1: Potential C-H Functionalization Reactions of the Cyclopropyl Moiety

Reaction TypeCatalyst/ReagentsPotential Product
C-H ArylationPd(II) catalyst, Ligand, Arylboron reagent2-(Arylcyclopropyl)-5-iodo-4-methylpyrimidine
C-H VinylationPd(II) catalyst, Ligand, Vinylboron reagent2-(Vinylcyclopropyl)-5-iodo-4-methylpyrimidine
C-H AlkylationPd(II) catalyst, Ligand, Alkylboron reagent2-(Alkylcyclopropyl)-5-iodo-4-methylpyrimidine

Note: Data is inferred from general reactivity of cyclopropyl C-H bonds under palladium catalysis.

Reactivity of the Methyl Group at the C-4 Position

The methyl group at the C-4 position of the pyrimidine ring is activated by the adjacent electron-withdrawing nitrogen atoms. This activation renders the methyl protons acidic enough to be removed by a suitable base, generating a nucleophilic carbanion. This intermediate can then participate in a variety of condensation reactions.

For instance, condensation with aldehydes and ketones, such as benzaldehyde, can lead to the formation of styryl derivatives. The reactivity of this methyl group is analogous to that of methyl groups on other heterocyclic systems like picoline. Further transformations of the resulting styryl compound, such as oxidation, can yield carboxylic acids, providing a handle for further functionalization. Halogenation of the C-4 methyl group is also a plausible transformation, leading to halomethyl derivatives that can serve as electrophiles in subsequent nucleophilic substitution reactions.

Nucleophilic and Electrophilic Reactivity of the Pyrimidine Ring

The pyrimidine ring is an electron-deficient (π-deficient) aromatic system due to the presence of two electronegative nitrogen atoms. wikipedia.orgbhu.ac.inresearchgate.net This inherent electronic property makes the ring susceptible to nucleophilic attack and resistant to electrophilic substitution.

Nucleophilic Reactivity : The positions ortho and para to the nitrogen atoms (C-2, C-4, and C-6) are particularly electron-poor and are the primary sites for nucleophilic aromatic substitution (SNAr). bhu.ac.instackexchange.com In 2-Cyclopropyl-5-iodo-4-methylpyrimidine, the iodine atom at the C-5 position is a good leaving group. Although C-5 is less activated than the C-2, C-4, and C-6 positions, nucleophilic substitution can still occur, especially under palladium-catalyzed cross-coupling conditions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig couplings). These reactions would allow for the introduction of a wide range of aryl, alkynyl, vinyl, and amino groups at this position. The reactivity of halopyrimidines in SNAr reactions is well-established, with the rate being influenced by the nature of the leaving group and the reaction conditions. nih.govnih.govnih.govchemistrysteps.comdalalinstitute.com

Chemistry of the Cyclopropyl Moiety: Ring Opening and Cycloaddition Reactions

The significant ring strain of the cyclopropane ring (approximately 27 kcal/mol) is a driving force for various chemical transformations that involve ring opening. wikipedia.orgbeilstein-journals.orgnih.gov

[3+n]-Cycloaddition Reactions Involving Cyclopropyl as a Donor

The cyclopropyl group can act as a three-carbon synthon in cycloaddition reactions. uchicago.edumdpi.com In particular, [3+2] cycloaddition reactions are a powerful method for the construction of five-membered rings. For cyclopropyl-substituted heterocycles like 2-cyclopropylpyridine, which is a close analog of the title compound, boronyl radical-catalyzed [3+2] cycloadditions with alkenes have been reported to yield cyclopentane-fused pyridine derivatives. researchgate.net A similar reactivity pattern can be anticipated for 2-Cyclopropyl-5-iodo-4-methylpyrimidine, where a radical-initiated process could lead to the formation of novel cyclopentane-fused pyrimidine systems. chemrxiv.orgchemrxiv.org These reactions often proceed through a radical relay mechanism involving dearomatization and rearomatization of the heterocyclic ring. researchgate.net

Electrophilic and Nucleophilic Ring Opening Transformations

The strained C-C bonds of the cyclopropane ring are susceptible to cleavage by both electrophiles and nucleophiles. beilstein-journals.orgnih.gov

Electrophilic Ring Opening : Strong acids can protonate the cyclopropane ring, leading to a dicationic intermediate that can be trapped by a nucleophile, resulting in a ring-opened product. nih.gov The regioselectivity of the ring opening is influenced by the substituents on the cyclopropyl ring. For a 2-substituted cyclopropylamine, electrophilic ring opening has been shown to occur at the distal C2-C3 bond. nih.gov

Nucleophilic Ring Opening : While less common, nucleophilic ring opening can occur, particularly if the cyclopropane ring is activated by electron-withdrawing groups. The pyrimidine ring at the C-2 position acts as such a group, potentially facilitating nucleophilic attack on one of the cyclopropyl carbons, followed by ring cleavage.

Radical-mediated ring-opening reactions are also a significant pathway for cyclopropane functionalization. beilstein-journals.orgnih.govresearchgate.net An initial radical addition to the pyrimidine ring could be transmitted to the cyclopropyl group, initiating a ring-opening cascade to form a more stable alkyl radical, which can then be trapped. nih.gov

Transformations Involving Hypervalent Iodine Intermediates Derived from 2-Cyclopropyl-5-iodo-4-methylpyrimidine

The iodo group at the C-5 position serves as a versatile handle for the in-situ generation of hypervalent iodine(III) reagents. nih.govnih.gov These species are powerful and environmentally benign oxidizing agents and are widely used in organic synthesis. nih.govrsc.orgresearchgate.net

By treating 2-Cyclopropyl-5-iodo-4-methylpyrimidine with a suitable oxidant, such as m-chloroperoxybenzoic acid (mCPBA) or Oxone®, in the presence of appropriate ligands, a variety of hypervalent iodine(III) species can be formed. These include (diacetoxyiodo)-, (ditosyloxyiodo)-, and diaryliodonium salts. nih.gov

These in-situ generated hypervalent iodine reagents can then participate in a range of transformations. For example, diaryliodonium salts derived from the title compound could act as electrophilic arylating agents in metal-free C-C and carbon-heteroatom bond-forming reactions. nih.gov Furthermore, hypervalent iodine reagents are known to mediate oxidative rearrangements, cyclizations, and functionalizations of various substrates. nih.govrsc.orgmdpi.com The ability to generate these reactive species directly from the iodo-pyrimidine core significantly expands the synthetic utility of 2-Cyclopropyl-5-iodo-4-methylpyrimidine, allowing for its incorporation into more complex molecular architectures.

Table 2: Potential Hypervalent Iodine-Mediated Transformations

Reagent SystemHypervalent IntermediatePotential Transformation
mCPBA, Acetic Acid(Diacetoxyiodo)pyrimidineOxidative cyclizations
mCPBA, TsOH, AreneDiaryliodonium TosylateArylation of nucleophiles
Oxone®, LigandsVarious I(III) speciesOxidative rearrangements

Note: Data is based on the general reactivity of aryl iodides in forming hypervalent iodine reagents.

Investigation of Reaction Mechanisms through Experimental and Computational Approaches

The elucidation of reaction mechanisms for compounds like 2-cyclopropyl-5-iodo-4-methylpyrimidine is crucial for optimizing reaction conditions, predicting product formation, and designing novel synthetic pathways. While specific, in-depth mechanistic studies exclusively focused on 2-cyclopropyl-5-iodo-4-methylpyrimidine are not extensively documented in publicly available literature, its reactivity can be inferred from the well-established chemistry of iodinated pyrimidines. The primary reactive site is the carbon-iodine bond at the 5-position, which is susceptible to a variety of transition metal-catalyzed cross-coupling reactions.

Experimental approaches to investigate the mechanisms of such reactions would typically involve kinetic studies, isotopic labeling, and the isolation or spectroscopic detection of intermediates. For instance, monitoring the reaction progress under varying concentrations of reactants, catalysts, and ligands can provide insights into the rate-determining step.

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful complementary tool to experimental studies. researchgate.netnih.gov DFT calculations can be employed to model the reaction pathways, determine the geometries of transition states and intermediates, and calculate the activation energies associated with each step. nih.govmdpi.com This allows for a detailed understanding of the factors controlling the reaction's feasibility and selectivity.

A prime example of a reaction class where 2-cyclopropyl-5-iodo-4-methylpyrimidine would be a valuable substrate is the palladium-catalyzed Suzuki-Miyaura cross-coupling. wikipedia.org This reaction forms a new carbon-carbon bond by coupling the pyrimidine with an organoboron compound. libretexts.org The generally accepted catalytic cycle for the Suzuki-Miyaura reaction serves as a model for understanding the likely mechanistic pathway for 2-cyclopropyl-5-iodo-4-methylpyrimidine.

The key steps in the proposed mechanism are:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-iodine bond of 2-cyclopropyl-5-iodo-4-methylpyrimidine. This is often the rate-determining step in the catalytic cycle. libretexts.org

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex. This step typically requires the presence of a base to activate the boronic acid. organic-chemistry.org

Reductive Elimination: The two organic moieties on the palladium center couple, forming the final product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org

Another significant reaction is the Sonogashira coupling, which involves the coupling of a terminal alkyne with an aryl or vinyl halide. organic-chemistry.org For 2-cyclopropyl-5-iodo-4-methylpyrimidine, this reaction would lead to the formation of a 5-alkynylpyrimidine derivative. The mechanism is also palladium-catalyzed and often involves a copper(I) co-catalyst. nih.gov

The proposed mechanistic steps for the Sonogashira coupling are:

Oxidative Addition: Similar to the Suzuki coupling, the Pd(0) catalyst adds to the C-I bond of the pyrimidine.

Transmetalation: The copper acetylide, formed from the terminal alkyne and the copper(I) co-catalyst, transfers the alkynyl group to the palladium(II) complex.

Reductive Elimination: The coupled product is eliminated from the palladium complex, regenerating the active catalyst. kirj.ee

Computational studies on similar pyrimidine systems have utilized DFT to explore these mechanistic steps in detail. chemrxiv.org Such studies can provide valuable data on the energetics of the reaction profile.

Below are hypothetical data tables illustrating the type of information that could be generated from experimental and computational investigations into the reactivity of 2-cyclopropyl-5-iodo-4-methylpyrimidine in a Suzuki-Miyaura coupling reaction with phenylboronic acid.

Table 1: Hypothetical Experimental Kinetic Data for Suzuki-Miyaura Coupling

Entry[Pyrimidine] (M)[Phenylboronic Acid] (M)[Pd Catalyst] (mol%)BaseTemperature (°C)Initial Rate (M/s)
10.10.152K₂CO₃801.2 x 10⁻⁵
20.20.152K₂CO₃802.5 x 10⁻⁵
30.10.302K₂CO₃801.3 x 10⁻⁵
40.10.154K₂CO₃802.3 x 10⁻⁵
50.10.152Cs₂CO₃801.8 x 10⁻⁵
60.10.152K₂CO₃1004.5 x 10⁻⁵

Table 2: Hypothetical DFT-Calculated Energy Profile for the Suzuki-Miyaura Reaction Mechanism

Mechanistic StepIntermediate/Transition StateRelative Free Energy (kcal/mol)
Reactants2-Cyclopropyl-5-iodo-4-methylpyrimidine + Phenylboronic Acid + Pd(0)0.0
Oxidative AdditionTransition State 1+18.5
Oxidative Addition Intermediate-5.2
TransmetalationTransition State 2+12.3
Transmetalation Intermediate-15.8
Reductive EliminationTransition State 3+8.7
Products2-Cyclopropyl-4-methyl-5-phenylpyrimidine + Pd(0)-25.0

These tables serve to illustrate the kind of quantitative data that underpins mechanistic investigations in modern organic chemistry. The interplay between experimental kinetics and computational modeling provides a comprehensive picture of the reaction pathway, enabling chemists to understand and control the chemical reactivity of molecules like 2-cyclopropyl-5-iodo-4-methylpyrimidine.

Advanced Spectroscopic and Structural Characterization of 2 Cyclopropyl 5 Iodo 4 Methylpyrimidine

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

NMR spectroscopy is a cornerstone technique for the elucidation of the molecular structure of 2-cyclopropyl-5-iodo-4-methylpyrimidine in solution. By analyzing the chemical shifts, coupling constants, and through-space interactions, a complete assignment of the proton (¹H), carbon-¹³ (¹³C), and nitrogen-¹⁵ (¹⁵N) resonances can be accomplished, providing a detailed picture of the molecule's conformation.

¹H, ¹³C, and ¹⁵N NMR for Structural Assignment and Conformation

The ¹H NMR spectrum of 2-cyclopropyl-5-iodo-4-methylpyrimidine is expected to exhibit distinct signals corresponding to the methyl, cyclopropyl (B3062369), and pyrimidine (B1678525) protons. The methyl group protons at the C4 position would likely appear as a singlet in the upfield region. The cyclopropyl group protons will present as a more complex set of multiplets in the high-field region of the spectrum. The sole proton on the pyrimidine ring, at the C6 position, is anticipated to resonate as a singlet at a downfield chemical shift due to the deshielding effect of the aromatic ring.

In the ¹³C NMR spectrum, the carbon atoms of the methyl and cyclopropyl groups will resonate at higher field strengths. The pyrimidine ring carbons will appear at lower field strengths, with their exact chemical shifts influenced by the substituents. The C5 carbon, directly bonded to the iodine atom, is expected to show a significantly upfield shift due to the "heavy-atom effect". The chemical shifts of the nitrogen atoms in the pyrimidine ring, as determined by ¹⁵N NMR, would be sensitive to the electronic environment within the heterocyclic system.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Cyclopropyl-5-iodo-4-methylpyrimidine

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C4-CH₃ 2.5 - 2.7 20 - 25
Cyclopropyl-CH 1.8 - 2.2 15 - 20
Cyclopropyl-CH₂ 0.8 - 1.2 8 - 12
Pyrimidine-H6 8.5 - 8.8 155 - 160
Pyrimidine-C2 - 165 - 170
Pyrimidine-C4 - 160 - 165
Pyrimidine-C5 - 90 - 100

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and to elucidate the connectivity and spatial relationships within the molecule, a suite of two-dimensional (2D) NMR experiments is invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar couplings between protons, confirming the connectivity within the cyclopropyl group and any long-range couplings involving the methyl group and the pyrimidine proton.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies longer-range couplings between protons and carbons (typically over two to three bonds). This would be crucial for confirming the attachment of the cyclopropyl and methyl groups to the pyrimidine ring by observing correlations between the cyclopropyl/methyl protons and the pyrimidine carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space interactions between protons that are in close proximity. NOESY data can provide insights into the preferred conformation of the cyclopropyl group relative to the pyrimidine ring.

Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide a wealth of information about the molecular geometry, bond parameters, and intermolecular interactions of 2-cyclopropyl-5-iodo-4-methylpyrimidine.

Determination of Molecular Geometry and Bond Parameters

An X-ray crystal structure would provide accurate measurements of all bond lengths and angles within the molecule. The geometry of the pyrimidine ring, including any deviations from planarity due to the substituents, can be precisely determined. The bond lengths of the C-I, C-N, and C-C bonds within the pyrimidine ring would offer insights into the electronic effects of the iodo, cyclopropyl, and methyl substituents. The conformation of the cyclopropyl group relative to the plane of the pyrimidine ring would also be clearly defined.

Table 2: Expected Bond Lengths and Angles from X-ray Diffraction

Bond/Angle Expected Value
C-I Bond Length ~2.10 Å
Pyrimidine C-N Bond Lengths 1.32 - 1.38 Å
Pyrimidine C-C Bond Lengths 1.37 - 1.42 Å
C(pyrimidine)-C(cyclopropyl) Bond Length ~1.50 Å
C-N-C Angle in Pyrimidine ~115 - 120°

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of the molecule. These techniques are excellent for identifying the functional groups present and probing the molecular structure.

The FT-IR and Raman spectra of 2-cyclopropyl-5-iodo-4-methylpyrimidine would be expected to show characteristic bands for the pyrimidine ring, the cyclopropyl group, and the methyl group.

Pyrimidine Ring Vibrations: The pyrimidine ring would exhibit several characteristic stretching and bending vibrations. C-H stretching vibrations of the aromatic ring are typically observed in the 3000-3100 cm⁻¹ region. C=N and C=C stretching vibrations within the ring would appear in the 1400-1600 cm⁻¹ range. Ring breathing modes, which are often strong in Raman spectra, would be expected at lower frequencies.

Cyclopropyl Group Vibrations: The C-H stretching vibrations of the cyclopropyl group are expected around 3000-3100 cm⁻¹. The characteristic ring deformation modes of the cyclopropane (B1198618) ring usually appear in the 800-1050 cm⁻¹ region.

Methyl Group Vibrations: The methyl group will show symmetric and asymmetric C-H stretching vibrations in the 2850-3000 cm⁻¹ region, as well as bending vibrations around 1375 and 1450 cm⁻¹.

C-I Vibration: The C-I stretching vibration is expected to appear at a low frequency, typically in the 500-600 cm⁻¹ range, and may be more readily observed in the Raman spectrum.

Table 3: Predicted Characteristic Vibrational Frequencies

Functional Group Predicted Wavenumber (cm⁻¹) Technique
Pyrimidine C-H Stretch 3000 - 3100 FT-IR, Raman
Cyclopropyl C-H Stretch 3000 - 3100 FT-IR, Raman
Methyl C-H Stretch 2850 - 3000 FT-IR, Raman
Pyrimidine C=N, C=C Stretch 1400 - 1600 FT-IR, Raman
Methyl C-H Bend 1375, 1450 FT-IR
Cyclopropyl Ring Deformation 800 - 1050 FT-IR, Raman

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of chemical compounds. By providing a highly accurate mass measurement, it allows for the determination of the elemental formula of a molecule, distinguishing it from other compounds with the same nominal mass.

For 2-Cyclopropyl-5-iodo-4-methylpyrimidine, with a molecular formula of C₈H₉IN₂, the theoretical monoisotopic mass is calculated to be 259.98105 Daltons. Experimental determination via HRMS would involve ionizing the sample and measuring the mass-to-charge ratio (m/z) of the resulting ions with high precision. This data is crucial for confirming the successful synthesis of the target compound and for identifying it in complex mixtures.

While specific experimental HRMS data for this compound is not widely available in published literature, the table below illustrates the kind of data that would be generated and its interpretation. The predicted collision cross-section (CCS) values, which relate to the ion's shape and size, are also valuable parameters in advanced analytical workflows.

Table 1: Predicted HRMS Adducts and Collision Cross-Section Values for C₈H₉IN₂

Adduct Predicted m/z Predicted CCS (Ų)
[M+H]⁺ 260.98833 139.6
[M+Na]⁺ 282.97027 144.0
[M-H]⁻ 258.97377 138.0
[M+NH₄]⁺ 278.01487 149.3

This data is predictive and awaits experimental verification.

The elemental composition can be confirmed by comparing the experimentally measured mass to the theoretical mass. The high accuracy of HRMS allows for the confident assignment of the elemental formula, C₈H₉IN₂, distinguishing it from other potential isobaric interferences.

Advanced Spectroscopic Methods (e.g., UV-Vis, EPR for radical intermediates)

Beyond mass spectrometry, other spectroscopic techniques provide insight into the electronic structure and potential reactivity of 2-Cyclopropyl-5-iodo-4-methylpyrimidine.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique provides information about the electronic transitions within a molecule. For aromatic and heterocyclic compounds like pyrimidines, characteristic absorption bands corresponding to π → π* and n → π* transitions are expected. The specific wavelengths of maximum absorbance (λmax) and the molar absorptivity (ε) are influenced by the substituents on the pyrimidine ring. The cyclopropyl, iodo, and methyl groups would each contribute to shifts in the absorption maxima compared to the unsubstituted pyrimidine core. However, specific experimental UV-Vis spectra for 2-Cyclopropyl-5-iodo-4-methylpyrimidine are not readily found in the current body of scientific literature.

Electron Paramagnetic Resonance (EPR) Spectroscopy: Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique specifically used to study species with unpaired electrons, such as radicals. While 2-Cyclopropyl-5-iodo-4-methylpyrimidine is a stable, closed-shell molecule and therefore EPR-silent, this technique would be invaluable for studying any radical intermediates that could be formed during chemical reactions or upon exposure to radiation. For instance, if the compound were to undergo a reaction that generates a radical cation or anion, EPR spectroscopy could be used to detect and characterize this transient species, providing information about the distribution of the unpaired electron within the molecule. Studies on other pyrimidine derivatives have shown that radical cations can be formed, and their EPR spectra provide insights into the electronic structure of the singly occupied molecular orbital (SOMO).

Computational Chemistry and Theoretical Insights into 2 Cyclopropyl 5 Iodo 4 Methylpyrimidine

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic level. These methods solve the Schrödinger equation, or its approximations, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) has become a standard and reliable method for investigating the ground state properties of organic molecules. echemcom.commdpi.com For 2-cyclopropyl-5-iodo-4-methylpyrimidine, DFT calculations, often using functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), can be employed to determine its optimized molecular geometry. researchgate.net These calculations yield precise information on bond lengths, bond angles, and dihedral angles, providing a three-dimensional picture of the molecule in its most stable energetic state.

The electronic properties derived from DFT studies are crucial for understanding reactivity. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity; a smaller gap generally suggests higher reactivity. researchgate.net Furthermore, the distribution of these frontier orbitals reveals likely sites for electrophilic and nucleophilic attack. For instance, the electron-rich pyrimidine (B1678525) ring and the specific electronic influence of the cyclopropyl (B3062369), iodo, and methyl substituents can be quantitatively assessed.

Molecular Electrostatic Potential (MESP) maps, generated from the calculated electron density, offer a visual guide to the charge distribution. These maps highlight regions of negative potential (prone to electrophilic attack) and positive potential (prone to nucleophilic attack), thereby predicting the regioselectivity of various reactions.

Table 1: Illustrative DFT-Calculated Properties for a Pyrimidine Derivative

Parameter Description Illustrative Value
Total Energy The total electronic energy of the optimized geometry. -X Hartrees
HOMO Energy Energy of the Highest Occupied Molecular Orbital. -Y eV
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital. -Z eV
HOMO-LUMO Gap The energy difference between the HOMO and LUMO. (Y-Z) eV

Note: The values in this table are illustrative and represent the type of data generated from DFT calculations.

Theoretical calculations are invaluable for interpreting experimental spectra. By calculating spectroscopic parameters, a direct comparison can be made with experimental data, aiding in structural confirmation and assignment of spectral features.

NMR Shielding: The Gauge-Independent Atomic Orbital (GIAO) method, typically employed within a DFT framework, is used to calculate the nuclear magnetic shielding tensors. researchgate.net These tensors are then converted into NMR chemical shifts (¹H and ¹³C) by referencing them against a standard compound like tetramethylsilane (TMS), also calculated at the same level of theory. This allows for the assignment of each proton and carbon atom in the 2-cyclopropyl-5-iodo-4-methylpyrimidine structure to specific peaks in the experimental NMR spectra.

Vibrational Frequencies: The calculation of harmonic vibrational frequencies is another significant application. researchgate.netresearchgate.net These calculations predict the positions of absorption bands in the infrared (IR) and Raman spectra. Analysis of the potential energy distribution (PED) for each vibrational mode allows for the precise assignment of calculated frequencies to specific molecular motions, such as C-H stretching, ring breathing, or cyclopropyl group vibrations. A comparison between the calculated and experimental vibrational spectra can confirm the proposed structure and provide insights into intermolecular interactions. researchgate.net

Table 2: Illustrative Calculated vs. Experimental Spectroscopic Data

Parameter Calculated Value Experimental Value
¹³C NMR Shift (C4-Methyl) 23.5 ppm 23.8 ppm
¹H NMR Shift (Cyclopropyl CH) 1.15 ppm 1.12 ppm
IR Frequency (C=N stretch) 1580 cm⁻¹ 1575 cm⁻¹

Note: This table provides an example of how calculated spectroscopic data can be correlated with experimental results.

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry offers the ability to explore reaction pathways that may be difficult to observe experimentally. mdpi.com By mapping the potential energy surface of a reaction, key intermediates and, crucially, transition states can be identified and characterized.

The pyrimidine ring in 2-cyclopropyl-5-iodo-4-methylpyrimidine can undergo various functionalization reactions. Computational studies can predict the most likely outcomes of these reactions. For example, in metal-catalyzed cross-coupling reactions at the C5-iodo position, DFT can be used to model the entire catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps. By calculating the activation energies for competing pathways, the observed regioselectivity and stereoselectivity can be explained and even predicted. This approach helps in understanding why a reaction favors one product over another.

Molecular Modeling and Conformational Analysis

While the pyrimidine ring is rigid, the cyclopropyl substituent introduces a degree of conformational flexibility due to rotation around the C-C single bond connecting it to the ring. Molecular modeling techniques, ranging from computationally inexpensive molecular mechanics to more accurate DFT methods, can be used to perform a conformational analysis.

By systematically rotating the dihedral angle between the cyclopropyl group and the pyrimidine ring and calculating the energy at each step, a rotational energy profile can be constructed. This analysis identifies the lowest energy (most stable) conformers and the energy barriers to rotation between them. Understanding the preferred conformation is important as it can influence the molecule's packing in a crystal lattice, its interaction with biological targets, and its reactivity.

Prediction of Reactivity and Selectivity in Novel Transformations

Computational approaches, particularly those rooted in quantum mechanics, are instrumental in predicting how and where a molecule will react. For 2-Cyclopropyl-5-iodo-4-methylpyrimidine, these methods can elucidate the electronic structure and identify sites susceptible to electrophilic or nucleophilic attack, as well as radical reactions.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the calculation of various molecular properties that correlate with reactivity. researchgate.netjchemrev.comrsc.org By solving approximations of the Schrödinger equation, DFT can provide a detailed picture of the electron distribution within the molecule. Key descriptors derived from these calculations, such as molecular electrostatic potential (MEP) maps, frontier molecular orbitals (HOMO and LUMO), and Mulliken atomic charges, are used to predict the most probable sites for chemical reactions. researchgate.net

An MEP map, for instance, visually represents the electrostatic potential on the electron density surface. Regions of negative potential (typically colored red or orange) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. For 2-Cyclopropyl-5-iodo-4-methylpyrimidine, one would anticipate the nitrogen atoms of the pyrimidine ring to be regions of negative potential, while the carbon atom bonded to the iodine would likely exhibit a more positive potential, making it a target for nucleophiles.

The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are also critical in predicting reactivity. The HOMO represents the region from which an electron is most likely to be donated (nucleophilic character), while the LUMO indicates the region most likely to accept an electron (electrophilic character). The energy gap between the HOMO and LUMO can also provide an indication of the molecule's kinetic stability. A smaller gap suggests that the molecule is more polarizable and reactive.

Furthermore, calculated atomic charges can offer a more quantitative, albeit simplified, picture of the charge distribution. The following table presents hypothetical Mulliken atomic charges for 2-Cyclopropyl-5-iodo-4-methylpyrimidine, calculated at a representative level of theory. Such data helps in identifying atoms with significant partial positive or negative charges, which are often the primary sites of interaction in chemical reactions.

AtomHypothetical Mulliken Charge (a.u.)Predicted Reactivity
C (at position 2)+0.25Potential site for nucleophilic attack
N (at position 1)-0.35Likely to act as a Lewis base or proton acceptor
N (at position 3)-0.38Likely to act as a Lewis base or proton acceptor
C (at position 4)+0.15Influenced by adjacent methyl and iodo groups
C (at position 5)-0.10Site of iodination, susceptible to metal-halogen exchange
I (Iodine)-0.05Potential leaving group in substitution reactions
C (methyl group)-0.20Generally unreactive, may participate in radical reactions
C (cyclopropyl ring)Varied (-0.15 to -0.25)Can influence the electronic properties of the pyrimidine ring

Disclaimer: The data in this table is hypothetical and for illustrative purposes. Actual values would require specific DFT calculations.

Beyond static properties, computational chemistry can model the entire reaction pathway of a potential transformation. By calculating the energies of reactants, transition states, and products, a reaction's feasibility and selectivity can be predicted. For example, in considering a nucleophilic aromatic substitution reaction on the pyrimidine ring, calculations can determine whether the substitution is more likely to occur at the carbon bearing the iodo group or another position. nih.gov The calculated activation energies for competing pathways can reveal the most likely product. This is particularly valuable for designing reactions where multiple isomers could be formed.

Rational Design of New Synthetic Strategies Based on Computational Predictions

The insights gained from computational predictions of reactivity can be directly applied to the rational design of novel and efficient synthetic strategies for 2-Cyclopropyl-5-iodo-4-methylpyrimidine and its derivatives. By understanding the molecule's electronic and steric properties, chemists can select reagents and reaction conditions that are most likely to yield the desired product.

For instance, if computational analysis confirms that the carbon atom attached to the iodine is highly electrophilic, this would suggest that a variety of cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, could be viable synthetic routes to introduce new functional groups at this position. Computational studies can help in selecting the optimal catalyst and reaction conditions by modeling the catalytic cycle and identifying potential side reactions.

Moreover, computational methods can be used to explore entirely new synthetic pathways that may not be obvious from traditional chemical intuition. By screening a virtual library of reactants and catalysts, it may be possible to identify novel transformations that lead to the desired product in fewer steps or with higher yield. This "in silico" screening can save significant time and resources in the laboratory.

The design of a multi-step synthesis can also be guided by computational predictions. For example, if a particular functional group needs to be introduced at a specific position on the pyrimidine ring, computational models can help in determining the best sequence of reactions to achieve this transformation while avoiding unwanted side reactions. The acidity of protons in the molecule can also be computationally estimated, which is crucial for planning reactions involving deprotonation steps. nih.gov

The following table outlines a hypothetical example of how computational predictions could guide the design of a new synthetic strategy for a derivative of 2-Cyclopropyl-5-iodo-4-methylpyrimidine.

Synthetic GoalComputational PredictionProposed Synthetic Strategy
Introduce an aryl group at the 5-position.The C-I bond is predicted to be the most reactive site for oxidative addition to a palladium(0) catalyst.Suzuki coupling reaction using an appropriate arylboronic acid and a palladium catalyst.
Functionalize the methyl group.The C-H bonds of the methyl group are predicted to have a high bond dissociation energy, suggesting radical abstraction is feasible.Radical bromination using N-bromosuccinimide (NBS) and a radical initiator, followed by nucleophilic substitution.
Modify the cyclopropyl group.The cyclopropyl ring is predicted to be stable under most conditions but may undergo ring-opening under specific catalytic conditions.Exploration of transition-metal-catalyzed C-C bond activation/ring-opening reactions.
Achieve selective reduction of the pyrimidine ring.The LUMO is predicted to be localized on the pyrimidine ring, suggesting it is susceptible to reduction.Catalytic hydrogenation under conditions that preserve the cyclopropyl and iodo substituents.

Disclaimer: The strategies in this table are hypothetical and based on general computational chemistry principles. Their feasibility would need to be confirmed by specific calculations and experimental validation.

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling 2-Cyclopropyl-5-iodo-4-methylpyrimidine in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile steps .
  • Waste Management : Segregate halogenated waste (e.g., iodine-containing byproducts) from organic solvents. Collaborate with certified waste disposal services to comply with environmental regulations .
  • Emergency Measures : Maintain spill kits with activated carbon for iodine spills. Use neutralizing agents (e.g., sodium thiosulfate) for iodine residues .

Q. Which spectroscopic techniques are optimal for characterizing substituent effects in 2-Cyclopropyl-5-iodo-4-methylpyrimidine?

  • Methodological Answer :

  • NMR Analysis : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm cyclopropyl ring integration (e.g., characteristic splitting patterns at δ 1.0–1.5 ppm) and iodine’s deshielding effect on adjacent carbons .
  • Mass Spectrometry (HRMS) : Employ electrospray ionization (ESI) to detect molecular ion peaks and fragmentation patterns (e.g., loss of cyclopropyl or iodine groups) .
  • Infrared Spectroscopy (IR) : Identify C-I stretching vibrations (~500–600 cm1^{-1}) and pyrimidine ring vibrations (~1600 cm1^{-1}) .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling reactions involving the iodo-substituent be optimized for derivative synthesis?

  • Methodological Answer :

  • Catalyst Selection : Test palladium catalysts (e.g., Pd(PPh3_3)4_4 vs. PdCl2_2(dppf)) to enhance coupling efficiency. Iodo-pyrimidines typically require milder conditions than bromo/chloro analogs .
  • Solvent System : Compare polar aprotic solvents (DMF, DMSO) with ethereal solvents (THF) to balance reaction rate and byproduct formation.
  • Table: Representative Reaction Conditions
CatalystSolventTemperature (°C)Yield (%)Reference
Pd(PPh3_3)4_4DMF8078Hypothetical
PdCl2_2(dppf)THF6092Hypothetical

Q. What strategies resolve contradictions in reported biological activity data for 2-Cyclopropyl-5-iodo-4-methylpyrimidine derivatives?

  • Methodological Answer :

  • Systematic Variability Testing : Replicate assays under standardized conditions (e.g., cell line specificity, incubation time). For example, discrepancies in IC50_{50} values may arise from differences in ATP concentrations in kinase inhibition assays .
  • Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., random-effects models) to identify confounding variables (e.g., solvent choice, purity thresholds) .
  • Advanced Characterization : Pair biological assays with structural studies (e.g., X-ray crystallography) to correlate activity with binding modes .

Q. How does the cyclopropyl group influence the compound’s reactivity in medicinal chemistry applications?

  • Methodological Answer :

  • Steric Effects : The cyclopropyl group imposes torsional strain, potentially enhancing electrophilic substitution at the pyrimidine ring’s 4-position. Compare reaction rates with non-cyclopropyl analogs .
  • Metabolic Stability : Conduct microsomal stability assays to evaluate if the cyclopropyl group reduces oxidative metabolism (common in CYP450 enzymes) compared to linear alkyl chains .
  • Computational Modeling : Use DFT calculations to map electron density distributions and predict nucleophilic attack sites .

Data Contradiction Analysis

Q. How should researchers address inconsistent yields in the synthesis of 2-Cyclopropyl-5-iodo-4-methylpyrimidine?

  • Methodological Answer :

  • Parameter Screening : Design a Design of Experiments (DoE) approach to test variables: stoichiometry (iodine source excess), temperature gradients, and catalyst loading .
  • Byproduct Identification : Use LC-MS to detect side products (e.g., dehalogenated pyrimidines or cyclopropyl ring-opened species) .
  • Case Study : A hypothetical study found that increasing Pd catalyst loading from 2% to 5% reduced deiodination byproducts by 40%, improving yield reproducibility .

Application in Drug Design

Q. What role does 2-Cyclopropyl-5-iodo-4-methylpyrimidine play in kinase inhibitor development?

  • Methodological Answer :

  • Target Engagement : The iodine atom serves as a halogen bond donor to kinase hinge regions (e.g., EGFR or BRAF). Compare inhibitory activity against wild-type vs. mutant kinases .
  • Proteolysis-Targeting Chimeras (PROTACs) : Functionalize the 5-iodo position with E3 ligase ligands (e.g., thalidomide derivatives) to degrade oncogenic kinases .
  • Table: Kinase Selectivity Profile
KinaseIC50_{50} (nM)Selectivity Fold vs. Off-Targets
EGFR L858R1215x (vs. WT EGFR)
BRAF V600E822x (vs. CRAF)
Hypothetical data inspired by

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